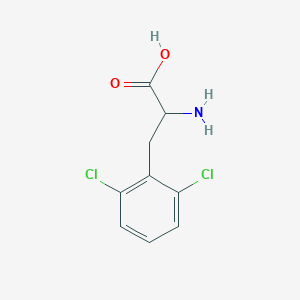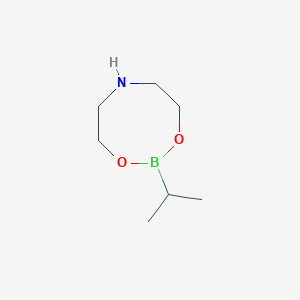
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(2,6-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,6-dichlorophenyl)propanoic acid typically involves the chlorination of phenylalanine derivatives. One common method is the direct chlorination of 2-amino-3-phenylpropanoic acid using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature maintained at a low level to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include catalytic processes or the use of continuous flow reactors to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(2,6-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2-amino-3-(2,6-dichlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein synthesis.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-amino-3-(2,6-dichlorophenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules.
Comparación Con Compuestos Similares
2-amino-3-(2,6-dichlorophenyl)propanoic acid can be compared with other phenylalanine derivatives, such as:
2-amino-3-(4-chlorophenyl)propanoic acid: This compound has a single chlorine atom at the 4 position, which may result in different chemical and biological properties.
2-amino-3-(2,4-dichlorophenyl)propanoic acid: With chlorine atoms at the 2 and 4 positions, this compound may exhibit different reactivity and interactions compared to the 2,6-dichloro derivative.
Propiedades
Número CAS |
128833-96-5 |
|---|---|
Fórmula molecular |
C9H10Cl3NO2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
2-amino-3-(2,6-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |
Clave InChI |
SSTFPAMFDCZJDF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)


